![molecular formula C16H12N4O8 B11017364 Methyl 3-nitro-5-({2-[(4-nitrophenyl)carbonyl]hydrazinyl}carbonyl)benzoate](/img/structure/B11017364.png)
Methyl 3-nitro-5-({2-[(4-nitrophenyl)carbonyl]hydrazinyl}carbonyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-nitro-5-({2-[(4-nitrophenyl)carbonyl]hydrazinyl}carbonyl)benzoate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes nitro and carbonyl functional groups, making it a valuable subject for chemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-nitro-5-({2-[(4-nitrophenyl)carbonyl]hydrazinyl}carbonyl)benzoate typically involves multiple steps. . The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-nitro-5-({2-[(4-nitrophenyl)carbonyl]hydrazinyl}carbonyl)benzoate undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and carbonyl sites.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong oxidizing agents like potassium permanganate. Reaction conditions vary but often involve controlled temperatures and pressures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation can lead to the formation of nitroso or other oxidized products .
Applications De Recherche Scientifique
Methyl 3-nitro-5-({2-[(4-nitrophenyl)carbonyl]hydrazinyl}carbonyl)benzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives explores potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl 3-nitro-5-({2-[(4-nitrophenyl)carbonyl]hydrazinyl}carbonyl)benzoate involves interactions with molecular targets such as enzymes and receptors. The nitro and carbonyl groups play crucial roles in these interactions, often participating in redox reactions and forming covalent bonds with target molecules. These interactions can modulate biological pathways, leading to various effects depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other nitrobenzoate derivatives and hydrazinyl carbonyl compounds. Examples include:
- Methyl 3-nitro-4-[(4-nitrophenyl)piperazin-1-yl]benzoate
- Methyl 3-nitro-5-[(4-{4-nitrophenyl}-1-piperazinyl)carbonyl]benzoate
Uniqueness
Methyl 3-nitro-5-({2-[(4-nitrophenyl)carbonyl]hydrazinyl}carbonyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and industrial applications.
Propriétés
Formule moléculaire |
C16H12N4O8 |
|---|---|
Poids moléculaire |
388.29 g/mol |
Nom IUPAC |
methyl 3-nitro-5-[[(4-nitrobenzoyl)amino]carbamoyl]benzoate |
InChI |
InChI=1S/C16H12N4O8/c1-28-16(23)11-6-10(7-13(8-11)20(26)27)15(22)18-17-14(21)9-2-4-12(5-3-9)19(24)25/h2-8H,1H3,(H,17,21)(H,18,22) |
Clé InChI |
FNNVUPFABLDMFC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=CC(=C1)C(=O)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


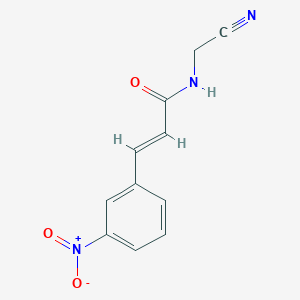
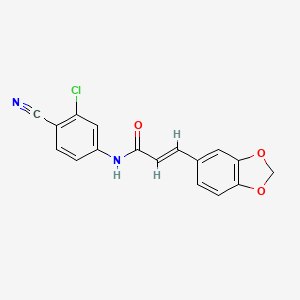
![2-(4-methoxy-1H-indol-1-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B11017321.png)
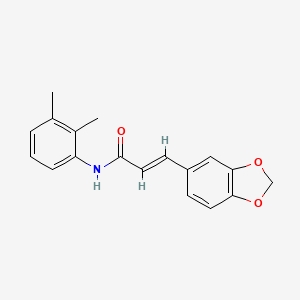
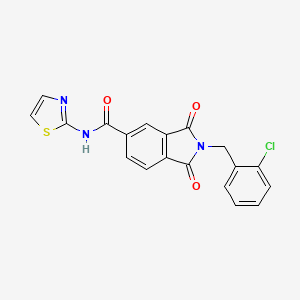
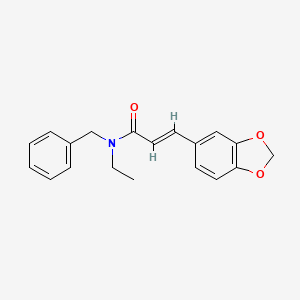



![N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-[1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B11017350.png)
![8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-fluorobenzenesulfonate](/img/structure/B11017370.png)

![3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B11017383.png)
![(2R)-1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-phenyl-2-(1H-tetrazol-1-yl)ethanone](/img/structure/B11017386.png)
